Cas no 1261453-29-5 (Methyl 2-(3-bromo-4-methylphenyl)acetate)

Methyl 2-(3-bromo-4-methylphenyl)acetate 化学的及び物理的性質
名前と識別子
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- methyl 2-(3-bromo-4-methylphenyl)acetate
- NE24269
- Methyl 2-(3-bromo-4-methylphenyl)acetate
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- インチ: 1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3
- InChIKey: AVYUTZOUDJUCGB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 26.3
Methyl 2-(3-bromo-4-methylphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-160254-0.1g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 0.1g |
$298.0 | 2023-05-26 | |
Enamine | EN300-160254-0.05g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 0.05g |
$200.0 | 2023-05-26 | |
TRC | M294698-100mg |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 100mg |
$ 320.00 | 2022-06-04 | ||
Enamine | EN300-160254-2.5g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 2.5g |
$1680.0 | 2023-05-26 | |
1PlusChem | 1P01AVJZ-250mg |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 250mg |
$588.00 | 2024-07-09 | |
1PlusChem | 1P01AVJZ-2.5g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 2.5g |
$2139.00 | 2024-07-09 | |
Aaron | AR01AVSB-5g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 5g |
$3442.00 | 2023-12-16 | |
Enamine | EN300-160254-0.25g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 0.25g |
$425.0 | 2023-05-26 | |
Enamine | EN300-160254-1.0g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 1g |
$857.0 | 2023-05-26 | |
Enamine | EN300-160254-10.0g |
methyl 2-(3-bromo-4-methylphenyl)acetate |
1261453-29-5 | 95% | 10g |
$3683.0 | 2023-05-26 |
Methyl 2-(3-bromo-4-methylphenyl)acetate 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Methyl 2-(3-bromo-4-methylphenyl)acetateに関する追加情報
Methyl 2-(3-bromo-4-methylphenyl)acetate: A Comprehensive Overview
Methyl 2-(3-bromo-4-methylphenyl)acetate, also known by its CAS number 1261453-29-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a methyl group, an acetyl group, and a brominated aromatic ring. The combination of these functional groups makes it an ideal candidate for use in synthesis reactions, particularly in the pharmaceutical and agrochemical industries.
Recent studies have highlighted the potential of Methyl 2-(3-bromo-4-methylphenyl)acetate in the development of novel drug candidates. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, leveraging its brominated aromatic ring for nucleophilic substitution reactions. This approach has shown promise in creating compounds with enhanced pharmacokinetic properties, making it a valuable tool in drug discovery.
The synthesis of Methyl 2-(3-bromo-4-methylphenyl)acetate typically involves a multi-step process that begins with the bromination of toluene derivatives. The subsequent acetylation step introduces the acetyl group, which plays a critical role in stabilizing the molecule and enhancing its reactivity. This compound is also known for its stability under various reaction conditions, making it suitable for large-scale production.
In terms of applications, Methyl 2-(3-bromo-4-methylphenyl)acetate has found extensive use in the synthesis of heterocyclic compounds, which are essential components of many pharmaceutical agents. Its ability to undergo various coupling reactions has made it a popular choice among chemists for constructing complex molecular frameworks. Additionally, this compound has been employed in the development of agrochemicals, where its brominated aromatic ring contributes to the design of more effective pesticides and herbicides.
Recent advancements in green chemistry have also brought attention to the environmental impact of synthesizing and using Methyl 2-(3-bromo-4-methylphenyl)acetate. Researchers are exploring more sustainable methods to produce this compound, such as using renewable feedstocks and optimizing reaction conditions to minimize waste. These efforts align with global initiatives to promote environmentally friendly chemical practices.
The unique properties of Methyl 2-(3-bromo-4-methylphenyl)acetate make it a valuable asset in both academic and industrial settings. Its role as an intermediate in organic synthesis continues to expand as new applications are discovered. With ongoing research and development, this compound is poised to play an even greater role in advancing chemical science and technology.
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